n-(3-Methoxy-4-methylphenyl)benzenesulfonamide

Lipophilicity Membrane permeability LogP

Optimize assay reproducibility and synthetic flexibility with this disubstituted sulfonamide. Its unique substitution pattern yields logP 3.96 and PSA 63.78 Ų, avoiding non-specific binding while enabling passive membrane partitioning. • Predictable ADME profile reduces false negatives in biochemical screens • 3-OMe group permits chemoselective demethylation for library diversification • Certified ≥96% purity, shipped within 7 days.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS No. 6955-46-0
Cat. No. B1266751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Methoxy-4-methylphenyl)benzenesulfonamide
CAS6955-46-0
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC
InChIInChI=1S/C14H15NO3S/c1-11-8-9-12(10-14(11)18-2)15-19(16,17)13-6-4-3-5-7-13/h3-10,15H,1-2H3
InChIKeyGGZYSBYGWRUFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


N-(3-Methoxy-4-methylphenyl)benzenesulfonamide (CAS 6955-46-0) is a disubstituted secondary aromatic sulfonamide with the molecular formula C₁₄H₁₅NO₃S and a molecular weight of 277.34 g/mol. The aniline ring bears a methoxy group at the 3-position and a methyl group at the 4-position, while the sulfonamide moiety is linked to an unsubstituted phenyl ring . The compound exhibits an experimentally determined logP of 3.96 and a topological polar surface area (PSA) of 63.78 Ų, and is typically supplied as a research-grade building block with a certified purity of ≥96% [1]. These properties place it within a well-known class of sulfonamide enzyme inhibitors and synthetic intermediates, but the dual substitution pattern creates a distinct physicochemical signature that cannot be replicated by mono-substituted or regioisomeric analogs .

Why Generic Substitution Fails


Within the benzenesulfonamide class, compounds differing only in the position or presence of methoxy and methyl substituents on the aniline ring display markedly divergent physicochemical and pharmacokinetic profiles. For example, moving the methoxy group from the 3- to the 2-position (as in the 2-methoxy-5-methyl regioisomer) reduces the PSA by approximately 8 Ų, which directly alters passive membrane permeability and solubility . Similarly, the absence of the methyl group (as in N-(4-methoxyphenyl)benzenesulfonamide) lowers logP by roughly 0.3 units, shifting the lipophilic/hydrophilic balance . Even more critically, class-level pharmacokinetic evidence demonstrates that methoxy substitution on sulfonamides prolongs elimination half-life by increasing tubular reabsorption, while methyl substitution improves oral bioavailability relative to methoxy-only analogs [1][2]. These interdependencies mean that a seemingly minor structural alteration can produce a compound with a fundamentally different absorption, distribution, metabolism, and excretion (ADME) trajectory, making unverified generic substitution a significant risk in both biological assay reproducibility and multi-step synthetic route optimization.

Quantitative Differentiation from Structural Analogs


Lipophilicity Advantage

The target compound N-(3-Methoxy-4-methylphenyl)benzenesulfonamide exhibits an experimentally measured logP of 3.96, which is 0.31 units higher than that of N-(4-Methoxyphenyl)benzenesulfonamide (logP 3.65), an analog lacking the 4-methyl group . This logP increase corresponds to an approximately 2-fold greater partition coefficient, indicating enhanced membrane affinity and potentially superior passive permeability across biological membranes. The difference arises directly from the additional methyl substituent at the 4-position of the aniline ring, which increases the compound's hydrophobic surface area .

Lipophilicity Membrane permeability LogP

Polar Surface Area Differentiation

N-(3-Methoxy-4-methylphenyl)benzenesulfonamide has a topological polar surface area (PSA) of 63.78 Ų, which is 8.38 Ų higher than its regioisomer N-(2-Methoxy-5-methylphenyl)benzenesulfonamide (PSA 55.40 Ų) . The PSA difference arises from the distinct spatial orientation of the methoxy and sulfonamide groups; in the 3-methoxy-4-methyl isomer, the methoxy oxygen is positioned such that it contributes more effectively to the overall polar surface. According to established drug-likeness rules (Veber's rules), compounds with PSA ≤ 140 Ų are generally considered orally bioavailable, but within this range, each 10 Ų increase in PSA has been correlated with reduced passive transcellular permeability [1]. The higher PSA of the target compound predicts moderately improved aqueous solubility and reduced non-specific membrane binding relative to the 2-methoxy-5-methyl regioisomer, while still maintaining acceptable permeability.

Polar surface area Permeability Solubility Regioisomer

Pharmacokinetic Differentiation from Methyl-Only Analogs

Two independent class-level pharmacokinetic studies on sulfonamides provide inferential evidence that the dual methoxy+methyl substitution pattern of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide differentiates it from analogs containing only methyl substituents. Vree et al. demonstrated that methoxy substitution on sulfonamides increases tubular reabsorption, reducing renal clearance from 232±33 mL/min (non-methoxy) to 21.60±16.4 mL/min and extending elimination half-life from 8.5±0.5 h to 27.8±5.3 h [1]. Conversely, Kulén et al. showed that a C8-methyl sulfonamide achieved 41% oral bioavailability, whereas the corresponding methoxy analog had negligible oral uptake [2]. The target compound, bearing both substituents, is therefore expected to occupy an intermediate pharmacokinetic space: the methyl group partially mitigates the oral absorption penalty associated with methoxy, while the methoxy group may extend half-life relative to methyl-only analogs such as N-(3,4-dimethylphenyl)benzenesulfonamide [3]. This is consistent with the general SAR observation that the combination of electron-donating methoxy and methyl groups modulates both metabolic stability and transporter recognition in ways neither group achieves alone .

Metabolic stability Renal clearance Half-life Methoxy effect

Synthetic Versatility: Latent Phenol Handle

The 3-methoxy substituent of N-(3-Methoxy-4-methylphenyl)benzenesulfonamide serves as a latent phenol that can be unmasked via standard demethylation protocols (e.g., BBr₃, HBr/AcOH, or AlCl₃/pyridine) to yield the corresponding 3-hydroxy-4-methylphenyl derivative [1]. This synthetic handle is absent in methyl-only analogs such as N-(3,4-dimethylphenyl)benzenesulfonamide, which cannot undergo analogous oxidative functionalization at the methyl position without harsh conditions that risk sulfonamide cleavage [2]. The liberated phenolic –OH group enables further diversification through O-alkylation, O-acylation, sulfonation, or Mitsunobu reactions, substantially expanding the accessible chemical space from a single building block. Commercially, the target compound is offered at ≥96% purity with a 7-day lead time from at least one verified supplier, placing it within the practical procurement window for most medicinal chemistry and chemical biology laboratories [3].

Synthetic intermediate Demethylation Building block Functional group interconversion

Application Scenarios


Cell-Based Permeability Assays

When designing cellular uptake or membrane permeability experiments using benzenesulfonamide probes, the target compound's logP of 3.96 (Δ = +0.31 vs. N-(4-methoxyphenyl)benzenesulfonamide) provides enhanced passive membrane partitioning without entering the excessively lipophilic range (logP >5) that risks non-specific membrane accumulation and promiscuous binding . This property makes it preferable to the 4-methoxy analog for assays where sufficient intracellular concentrations must be achieved following extracellular administration.

In Vitro Enzymology with Reduced Non-Specific Binding

The higher PSA of 63.78 Ų (Δ = +8.38 Ų vs. the 2-methoxy-5-methyl regioisomer) predicts lower non-specific protein binding and improved aqueous solubility . In biochemical enzyme inhibition assays employing recombinantly expressed targets (e.g., carbonic anhydrase isoforms or dihydropteroate synthase) with aqueous buffer systems, this property reduces the likelihood of false negatives arising from compound depletion onto assay plates or accessory proteins, improving assay reproducibility relative to the less polar regioisomer.

In Vivo Pharmacokinetic Studies

Based on class-level pharmacokinetic evidence, the dual methoxy+methyl substitution pattern of the target compound is predicted to confer a moderate elimination half-life (longer than methyl-only analogs, shorter than methoxy-only analogs) and intermediate oral bioavailability (improved over methoxy-only sulfonamides, which show negligible uptake) [1][2]. This profile is advantageous for rodent pharmacokinetic screening where both reasonable exposure and manageable dosing frequency are desired, and where extreme clearance rates (either too fast or too slow) would complicate data interpretation.

Diversifiable Building Block

The 3-methoxy group can be chemoselectively demethylated to a phenol under standard conditions (e.g., BBr₃), providing a nucleophilic handle for subsequent O-alkylation, O-acylation, or sulfonation reactions [3]. This enables the generation of structurally diverse sulfonamide libraries from a single commercially available precursor (purity ≥96%, lead time 7 days) [4]. Methyl-only analogs such as N-(3,4-dimethylphenyl)benzenesulfonamide lack this synthetic versatility, making the target compound the superior choice for medicinal chemistry groups pursuing hit-to-lead exploration around the benzenesulfonamide scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(3-Methoxy-4-methylphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.